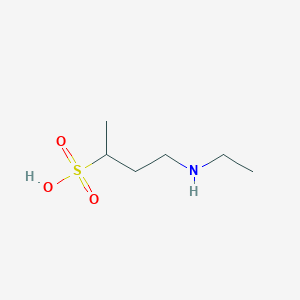

4-(Ethylamino)butane-2-sulfonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

906126-11-2 |

|---|---|

Molekularformel |

C6H15NO3S |

Molekulargewicht |

181.26 g/mol |

IUPAC-Name |

4-(ethylamino)butane-2-sulfonic acid |

InChI |

InChI=1S/C6H15NO3S/c1-3-7-5-4-6(2)11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10) |

InChI-Schlüssel |

UHGQFACRDIBOJR-UHFFFAOYSA-N |

Kanonische SMILES |

CCNCCC(C)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of Butenol

One of the primary methods for synthesizing 4-(Ethylamino)butane-2-sulfonic acid involves the sulfonation of butenol. The process can be summarized as follows:

- Starting Materials : Butenol (crotyl alcohol) is used as the raw material.

- Sulfonation : Butenol undergoes a sulfonation reaction using sodium sulfite as the sulfonating agent.

- Acidification : The resulting hydroxy butane sulfonate is then acidified using hydrochloric acid or sulfuric acid to yield hydroxyl butane sulfonic acid.

- Dehydration : Finally, dehydration occurs under high temperature and vacuum conditions to form the desired sulfonic acid.

The overall reaction can be represented as:

$$

\text{Butenol} + \text{Sodium Sulfite} \rightarrow \text{Hydroxy Butane Sulfonate} \rightarrow \text{Hydroxyl Butane Sulfonic Acid} \rightarrow \text{this compound}

$$

This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial applications.

Alternative Synthesis via Cross-Linking

Another approach involves the use of polymerization techniques where 4-vinylpyridine is reacted with 1,2-oxathiane-2,2-dioxide to produce a sulfonate derivative. The steps include:

- Reaction Setup : 4-vinylpyridine is reacted under controlled conditions with an oxathiane compound.

- Acidification : The product is then treated with hydrochloric acid to form a pyridinium sulfonate.

- Polymerization : This compound can be polymerized using azobisisobutyronitrile (AIBN) as an initiator.

This method allows for the creation of ionic liquids that can be further processed into various forms of sulfonic acids.

Comparative Analysis of Preparation Methods

The following table summarizes the key differences between the two main preparation methods discussed above:

| Method | Starting Material | Key Steps | Yield | Complexity |

|---|---|---|---|---|

| Sulfonation of Butenol | Butenol | Sulfonation, Acidification, Dehydration | High | Low |

| Cross-Linking Polymerization | 4-Vinylpyridine | Reaction with Oxathiane, Polymerization | Moderate | Moderate to High |

Research Findings and Efficiency

Recent studies have shown that the sulfonation method provides a higher yield compared to cross-linking polymerization. The sulfonation process benefits from readily available starting materials and straightforward operational procedures, which are critical for scaling up production in industrial settings. In contrast, while polymerization techniques may yield novel derivatives with unique properties, they often require more complex setups and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(Ethylamino)butansäure-2-sulfonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfonsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung entsprechender Amine führen.

Substitution: Die Ethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder andere Nucleophile beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfonsäurederivaten führen, während Reduktion primäre oder sekundäre Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

4-(Ethylamino)butansäure-2-sulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung kann in biochemischen Assays und als Puffer in biologischen Experimenten verwendet werden.

Industrie: Die Verbindung wird bei der Herstellung von Waschmitteln, Tensiden und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Ethylamino)butansäure-2-sulfonsäure beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren. Die Sulfonsäuregruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Ethylaminogruppe an nucleophilen und elektrophilen Reaktionen beteiligt sein kann. Diese Wechselwirkungen ermöglichen es der Verbindung, als Katalysator oder Reaktant in verschiedenen chemischen und biologischen Prozessen zu wirken.

Ähnliche Verbindungen:

Butansäure-2-sulfonsäure: Fehlt die Ethylaminogruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.

4-(Methylamino)butansäure-2-sulfonsäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe, was zu unterschiedlicher Reaktivität und Eigenschaften führt.

4-(Dimethylamino)butansäure-2-sulfonsäure: Enthält zwei Methylgruppen, die ihre Löslichkeit und Reaktivität beeinflussen können.

Einzigartigkeit: 4-(Ethylamino)butansäure-2-sulfonsäure ist aufgrund des Vorhandenseins der Ethylaminogruppe einzigartig, die ihre Reaktivität erhöht und sie für ein breiteres Anwendungsspektrum im Vergleich zu ihren Analoga geeignet macht. Die Kombination aus Sulfonsäure- und Ethylaminogruppe sorgt für ein Gleichgewicht zwischen Säuregehalt und Nucleophilie, was sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Umgebungen macht.

Wirkmechanismus

The mechanism of action of 4-(Ethylamino)butane-2-sulfonic acid involves its ability to interact with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 4-(Ethylamino)butane-2-sulfonic acid and its analogs:

Key Observations:

Physicochemical and Functional Differences

Solubility:

- This compound: Expected to exhibit moderate water solubility due to the polar sulfonic acid group and shorter alkyl chain.

- 4-(Octylamino)butane-2-sulfonic acid: Lower water solubility owing to the long octyl chain, favoring micelle formation in aqueous solutions .

- 2-(N-Cyclohexylamino)-ethanesulfonic acid: Reduced solubility in polar solvents due to the bulky cyclohexyl group, but may serve as a buffering agent in non-aqueous systems .

Biologische Aktivität

4-(Ethylamino)butane-2-sulfonic acid, also known as a sulfonic acid derivative, is a compound with significant biological activity. It is characterized by its ethylamino group and sulfonic acid functionality, which contribute to its reactivity and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article aims to explore the biological activity of this compound through an analysis of its mechanism of action, research findings, and case studies.

- Molecular Formula : C6H15NO3S

- Molecular Weight : 175.26 g/mol

- Structure : The compound features a sulfonic acid group (-SO3H) attached to a butane backbone with an ethylamino group (-NH(ethyl)).

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonic acid group can facilitate hydrogen bonding and electrostatic interactions, while the ethylamino group can participate in nucleophilic attacks on biological targets.

Interaction with Biological Targets

- Enzymes : The compound may modulate enzyme activity by binding to active sites or altering enzyme conformation.

- Receptors : It has been investigated for potential interactions with neurotransmitter systems, suggesting a role in signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

- Biochemical Pathways : Research indicates that this compound may play a role in various biochemical pathways, particularly in cellular signaling and metabolic processes.

- Therapeutic Potential : Initial studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Table: Summary of Biological Activities

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with thrombin, an enzyme involved in blood coagulation. The results indicated that the compound could inhibit thrombin activity, suggesting potential applications in anticoagulant therapies.

Study 2: Antimicrobial Effects

In another study, the compound was tested against various bacterial strains. Results showed significant antimicrobial activity, particularly against gram-positive bacteria, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.